molecular formula C18H14Cl2Ti 10* B086585 Dichlorobis(indenyl)titanium(IV) CAS No. 12113-02-9

Dichlorobis(indenyl)titanium(IV)

Cat. No. B086585
CAS RN: 12113-02-9
M. Wt: 349.1 g/mol
InChI Key: ISKWZMPUHSDEID-UHFFFAOYSA-L
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Description

Synthesis Analysis Dichlorobis(indenyl)titanium(IV) complexes and related compounds have been synthesized through various methods, focusing on enhancing hydrolytic stability and exploring diverse ligand frameworks. For instance, novel dichlorobis(β-diketonato)titanium(IV) complexes exhibit significant hydrolytic stability, demonstrated by synthesis and characterization processes including X-ray crystallography (Kuhn et al., 2009). Similarly, the synthesis of ansa-complexes involving methylene-bis(indenyl) ligands for titanium(IV) and other metals outlines the methodological advancements in achieving desired structural configurations (Agarkov et al., 2001).

Molecular Structure Analysis The molecular structures of these titanium(IV) complexes reveal insights into ligand coordination and geometrical configurations. For example, the study on ansa-complexes with methylene-bis(indenyl) ligands highlights the specific yield and structural determination through X-ray crystal structure analysis, offering a detailed look into the molecular arrangement and ligand interaction within these complexes (Agarkov et al., 2001).

Chemical Reactions and Properties These complexes participate in various chemical reactions, displaying unique reactivity patterns and properties. The synthesis of dichlorotitanium(IV) trithiophosphates introduces a novel class of compounds with specific reactivity towards hydrogen sulfide gas, leading to sol-gel chemistry exploration (Tripathi et al., 2010). Additionally, the reactivity of titanium dinitrogen complexes supported by guanidinate ligands showcases the investigation of solution behavior and a novel rearrangement of guanidinate ligands, enriching the understanding of complex behaviors in different environmental conditions (Mullins et al., 2001).

Physical Properties Analysis The physical properties, such as hydrolytic stability, are crucial for understanding the stability and durability of these complexes under various conditions. The studies mentioned above emphasize the hydrolytic stability of these compounds, a key property for their potential applications and longevity (Kuhn et al., 2009).

Chemical Properties Analysis The chemical properties of dichlorobis(indenyl)titanium(IV) and related complexes, such as their reactivity towards specific ligands or in polymerization processes, highlight their versatility and potential in catalysis and materials science. For instance, the study on syndiospecific polymerization of styrene using dichlorobis(substituted-1,3-diketonato)titanium complexes unveils the influence of substituents on catalyst activity and polymer properties (Wang et al., 2000).

Scientific Research Applications

  • Formation of Coordination Complexes: Dichlorobis(indenyl)titanium(IV) reacts with bidentate Schiff bases to yield complexes of type (C9H7)2Ti(SB)Cl. These derivatives have been characterized using various methods including elemental analyses and spectral studies (Khera, Sharma, & Kaushik, 1983).

  • Understanding Molecular Structures: Studies have been conducted on the crystal and molecular structure of related complexes such as dichlorobis(η5-t-butylcyclopentadienyl)titanium(IV). These studies offer insights into the atomic distances and symmetries, contributing to a deeper understanding of their chemical behavior (Howie, Mcquillan, & Thompson, 1984).

  • Catalyzing Ester Condensations: Dichlorobis(trifluoromethanesulfonato)titanium(IV), a variant, has been utilized to promote inter and intramolecular condensations, namely the Claisen and the Dieckmann condensations, under mild conditions. This showcases its potential as a catalyst in facilitating specific organic reactions (Tanabe, 1989).

  • Polymerization Catalyst: A study has shown that dichlorobis(salicylato)titanium(IV) can act as a catalyst in the polymerization of olefins at ambient temperature in aqueous emulsion. This particular use underlines its potential in creating polymers with varied properties and in an environmentally benign manner (Sharma, Lunawat, & De, 2016).

  • Formation of Heterocarboxylates: Dichlorobis(cyclopentadienyl)titanium(IV) has been used to react with various carboxylic acids to form a range of heterocarboxylate complexes. These complexes were characterized by different spectral and analytical methods, indicating a wide range of possible derivations for further chemical applications (Dixit, Sharan, & Kapoor, 1987).

Safety And Hazards

Dichlorobis(indenyl)titanium(IV) is classified as a skin corrosive and serious eye damage substance . It should be handled with care, using appropriate personal protective equipment . In case of exposure, immediate medical attention is required .

Future Directions

Dichlorobis(indenyl)titanium(IV) is currently used in research and has potential applications in areas such as solar energy and water treatment . As our understanding of this compound grows, it may find new uses in other areas of science and technology.

properties

IUPAC Name

inden-7a-ide;titanium(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7.2ClH.Ti/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKWZMPUHSDEID-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Cl-].[Cl-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923691
Record name Titanium(4+) chloride 1H-inden-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodi-pi-indenyltitanium

CAS RN

12113-02-9
Record name Bisindenyltitanium dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12113-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium, dichlorodi-pi-indenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012113029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium(4+) chloride 1H-inden-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Khera, AK Sharma, NK Kaushik - Polyhedron, 1983 - Elsevier
Dichlorobis(indenyl)-titanium(IV) and -zirconium(IV), (C 9 H 7 ) 2 TiCl 2 and (C 9 H 7 ) 2 ZrCl 2 , react with bidentate Schiff bases such as salicylidene aniline, salicylidene-o-toluidine, …
Number of citations: 79 www.sciencedirect.com
AD Asandei, IW Moran - Journal of Polymer Science Part A …, 2006 - Wiley Online Library
The ligand effect and reaction conditions for the living radical polymerization of styrene initiated by epoxide radical ring opening were investigated in a series of substituted sandwich …
Number of citations: 94 onlinelibrary.wiley.com
AD Asandei, IW Moran, MA Castro - POLYMER PREPRINTS …, 2003 - researchgate.net
Living radical polymerization (LRP), controls molecular weight (Mn) and polydispersity (Mw/Mn) via the persistent radical effect (PRE) 1a or degenerative transfer. 1b In the dissociation-…
Number of citations: 15 www.researchgate.net
AD Asandei, IW Moran - Polymer Preprints, 2005 - researchgate.net
The ability of living radical polymerization (LRP) to control molecular weight and polydispersity via a reversible termination of propagating chains has enabled its wide application in the …
Number of citations: 11 www.researchgate.net

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